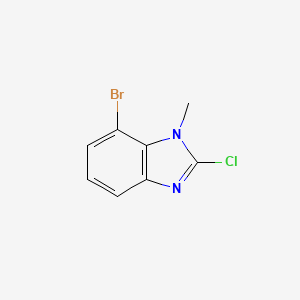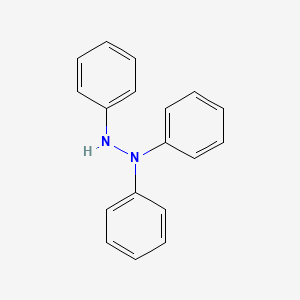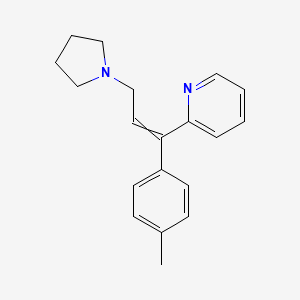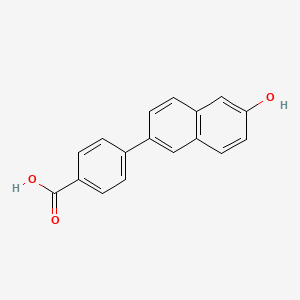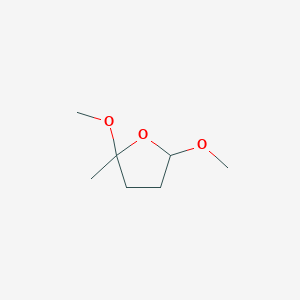![molecular formula C13H18O3 B8761267 Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate CAS No. 164931-20-8](/img/structure/B8761267.png)
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate
概述
描述
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . The compound features a phenyl ring substituted with a hydroxybutyl group and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate typically involves the esterification of 4-(4-hydroxybutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(4-carboxybutyl)benzoic acid.
Reduction: 4-(4-hydroxybutyl)benzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring and hydroxybutyl group can also participate in various biochemical reactions, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
- Methyl 2-[4-(4-hydroxyphenyl)butyl]acetate
- Methyl 2-[4-(4-hydroxyethyl)phenyl]acetate
- Methyl 2-[4-(4-hydroxypropyl)phenyl]acetate
Uniqueness
Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxybutyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
164931-20-8 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
methyl 2-[4-(4-hydroxybutyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O3/c1-16-13(15)10-12-7-5-11(6-8-12)4-2-3-9-14/h5-8,14H,2-4,9-10H2,1H3 |
InChI 键 |
OPOLFDLQZLGSAM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)CCCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
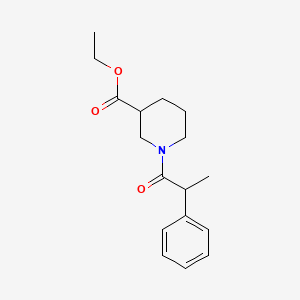
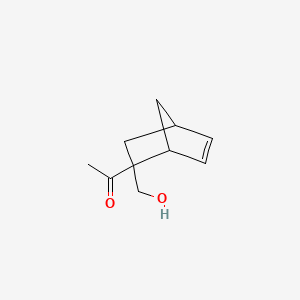
![1-(6-fluoro-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B8761193.png)
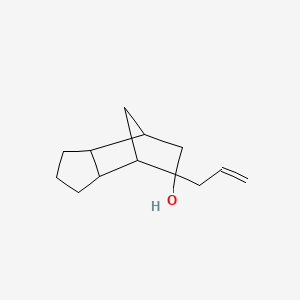
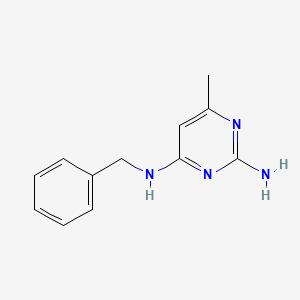
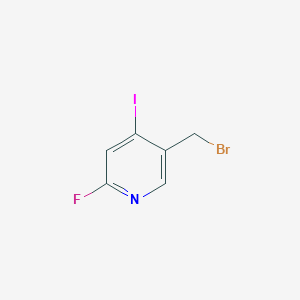
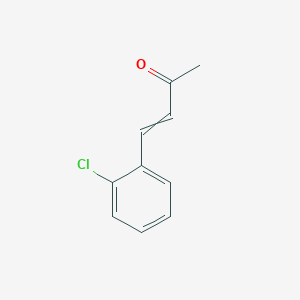
![3-Bromo-2-ethyl-imidazo[1,2-a]pyridine](/img/structure/B8761226.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
